molecular formula C15H13Cl2NO3 B2804772 CADD522 CAS No. 199735-88-1

CADD522

Cat. No.: B2804772
CAS No.: 199735-88-1
M. Wt: 326.2 g/mol
InChI Key: YSDNWNOGHQYWPK-UHFFFAOYSA-N
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Description

CADD522 is a small molecule that has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment. It is known for its ability to inhibit the DNA binding of the runt box domain protein, RUNX2, which plays a crucial role in the growth and metastasis of certain cancers .

Mechanism of Action

Target of Action

The primary target of this compound is RUNX2 , a DNA-binding transcription factor . RUNX2 plays a crucial role in osteoblast differentiation and skeletal morphogenesis .

Mode of Action

The compound interacts with its target by inhibiting the binding of RUNX2 to DNA . This inhibition results in an increase in RUNX2 stability, upregulation of RUNX2 expression levels, and downregulation of RUNX2 responsive genes transcription .

Biochemical Pathways

The compound affects the RUNX2 pathway , which is involved in bone development and maintenance . By inhibiting RUNX2-DNA binding, the compound disrupts the normal functioning of this pathway, leading to changes in gene expression .

Pharmacokinetics

It is known to be soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The compound’s action results in the suppression of in vivo tumor growth and metastasis . It also appreciably prolongs survival rates without the need for surgery or chemotherapy . Additionally, it inhibits mitochondrial oxidative phosphorylation by decreasing the mitochondrial oxygen consumption rate and ATP production in human breast cancer cells in a RUNX2-independent manner .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is recommended to store the compound in an inert atmosphere at room temperature . More research is needed to understand how other environmental factors might influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthesis typically involves the following steps:

    Formation of the bicycloheptene core: This is achieved through a Diels-Alder reaction.

    Introduction of the dichlorophenyl group: This step involves the use of reagents such as dichlorobenzene and amines under controlled conditions.

    Final assembly: The final product is obtained through purification and crystallization processes.

Industrial Production Methods

While specific industrial production methods for CADD522 are not widely documented, the synthesis likely follows similar steps as the laboratory preparation but on a larger scale. This would involve the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CADD522 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents like dimethyl sulfoxide (DMSO) for dissolution and reaction facilitation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Comparison with Similar Compounds

CADD522 is unique in its high specificity and potency for inhibiting RUNX2-DNA binding. Similar compounds include:

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDNWNOGHQYWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333157
Record name 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

199735-88-1
Record name 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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